4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one
Description
The compound 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one is a heterocyclic molecule featuring a thiazol-2-one core with two key substituents:
- 4-(4-ethoxyanilino group: An electron-rich aromatic amine with an ethoxy (-OCH₂CH₃) substituent at the para position.
The molecular formula is reported as C₁₆H₂₁ClN₂O₂S (exact mass: 340.0783738), though discrepancies in chlorine inclusion require further validation . The compound’s synthesis likely involves condensation reactions, similar to oxazolone derivatives .
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5Z)-4-(4-ethoxyphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-15-9-5-13(6-10-15)19-17-16(24-18(22)20-17)11-12-3-7-14(21)8-4-12/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11- |
InChI Key |
MKAIUMDZTYINGG-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2/C(=C/C3=CC=C(C=C3)O)/SC(=O)N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=C(C=C3)O)SC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the aniline derivative: The ethoxyaniline group can be introduced through a nucleophilic substitution reaction.
Cyclohexadienone moiety attachment: This step involves the formation of a Schiff base by reacting an aldehyde with an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Thiazole vs. Thiadiazole and Triazole Derivatives
- Thiazole Derivatives : The target’s thiazol-2-one core is associated with higher bioactivity compared to 1,3,4-thiadiazoles. For example, 4-methyl-thiazole derivatives (e.g., compound 6a ) exhibit superior in vitro inhibitory activity over thiadiazole analogs (e.g., 11a ) due to electronic and steric effects .
- Triazole-3-thiones : Compounds like 5-(4-chlorophenyl)-4-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () share aryl substituents but differ in ring saturation and sulfur placement, leading to higher melting points (196–266°C) and distinct reactivity .
Oxazolone and Isoxazole Derivatives
- 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (): Features a planar structure with π-π stacking and hydrogen bonding (N–H⋯O), enhancing crystal stability.
- ISO-1 [(S,R)-methyl [3-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-oxazolidin-5-yl]acetate]: Shares the cyclohexadienone moiety and demonstrates anti-inflammatory activity by inhibiting macrophage migration inhibitory factor (MIF), suggesting the pharmacophoric relevance of this group .
Substituent Effects
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Physicochemical Properties
Biological Activity
The compound 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one , often referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings on its biological activity, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 270.29 g/mol. Its structure features a thiazole ring fused with an ethoxy-substituted aniline and a cyclohexadiene moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies, focusing on its anticancer properties and potential as an antimicrobial agent.
Anticancer Activity
Several studies have reported significant anticancer effects of thiazole derivatives. For instance:
- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. In one study, it exhibited an IC50 value of 0.57 µM against HL-60 cells (acute promyelocytic leukemia), indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors. Specifically, it enhances the expression of p53 and Caspase proteins while downregulating Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Research indicates that thiazole derivatives can inhibit bacterial growth by disrupting cellular processes.
Case Studies
- Study on HepG2 Cells : A detailed investigation into the effects of thiazole derivatives on HepG2 liver cancer cells revealed that treatment with the compound resulted in significant apoptosis induction (19.35-fold increase) and cell cycle arrest at the G2/M phase .
- Cytotoxicity Assessment : In another study focusing on various cancer cell lines, the compound was effective against non-small cell lung cancer and melanoma cell lines, showcasing selective toxicity towards malignant cells over normal cells .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| Anticancer | 0.57 | HL-60 (Acute Promyelocytic) | Induces apoptosis |
| Antimicrobial | N/A | Various Bacterial Strains | Inhibits growth |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
